(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-enamide
Description
The compound "(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-enamide" is a complex enamide derivative featuring:
- A central (E)-prop-2-enamide backbone with cyano substituents.
- A 5-cyano-1,2-dimethylpyrrol-3-yl group at the β-position.
- An N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl] moiety at the amide nitrogen.
While direct studies on this compound are absent in the provided evidence, its synthesis likely parallels methods for analogous enamide derivatives, such as refluxing with malononitrile or ethyl cyanoacetate in 1,4-dioxane under basic conditions (e.g., triethylamine) .
Properties
IUPAC Name |
(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-12-13(7-16(9-21)24(12)2)6-14(8-20)18(25)22-10-15-11-26-19(23-15)17-4-3-5-27-17/h3-7,11H,10H2,1-2H3,(H,22,25)/b14-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWWSTCEJJSUQB-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)NCC2=COC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C)C#N)/C=C(\C#N)/C(=O)NCC2=COC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-enamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C17H16N4OS
Molecular Weight: 324.4 g/mol
CAS Number: 1424359-47-6
The compound features a cyano group, a pyrrole ring, and an enamide linkage, which contribute to its reactivity and biological activity.
Biological Activity
Recent studies have indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary screenings suggest that the compound has potential antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains in vitro, indicating its potential as a therapeutic agent against infections.
- Anticancer Properties : Research indicates that (E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[thiophen-methyl]prop-2-enamide may inhibit cell proliferation in certain cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways.
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in cellular processes. For example, it has been shown to inhibit the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound likely binds to active sites on enzymes or receptors, altering their activity and leading to downstream effects such as reduced cell proliferation or increased apoptosis.
- Signal Pathway Modulation : It may also modulate signaling pathways involved in inflammation and immune responses, although further studies are needed to elucidate these mechanisms fully.
Case Studies and Research Findings
A variety of studies have investigated the biological activity of this compound:
Comparison with Similar Compounds
Structural Features
The compound’s distinctiveness arises from its combination of pyrrole, oxazole-thiophene, and dual cyano groups. Comparable compounds include:
Key Observations :
Unaddressed Questions :
- Biological activity (e.g., toxicity, efficacy) remains uncharacterized in the provided literature.
- ’s focus on airborne chemicals), is unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
